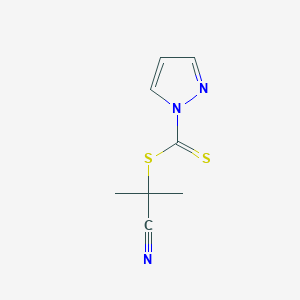
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is utilized in the synthesis of polymers with well-defined molecular weights and low polydispersities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 1H-pyrazole-1-carbodithioic acid with 2-cyanopropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then fragment to release the polymer and regenerate the RAFT agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanopropan-2-yl dodecyl trithiocarbonate
- 2-Cyanopropan-2-yl benzodithioate
Uniqueness
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific structure, which provides excellent control over polymerization processes. Its ability to form stable intermediates and its compatibility with a wide range of monomers make it a valuable tool in polymer chemistry .
Properties
CAS No. |
820227-19-8 |
|---|---|
Molecular Formula |
C8H9N3S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2-cyanopropan-2-yl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-8(2,6-9)13-7(12)11-5-3-4-10-11/h3-5H,1-2H3 |
InChI Key |
YMBNINNBXSLJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)SC(=S)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


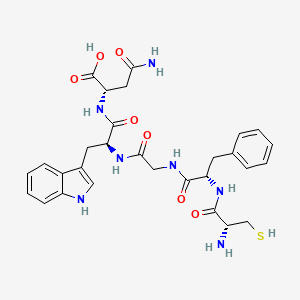
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
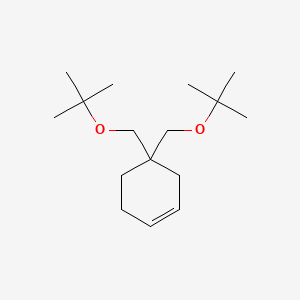
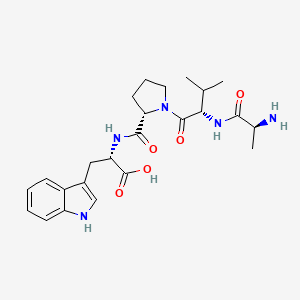
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
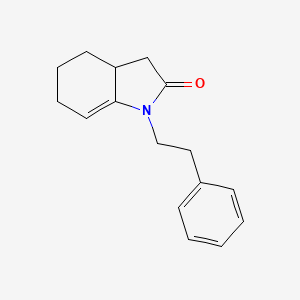
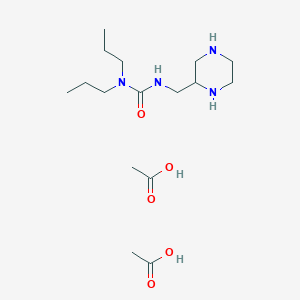
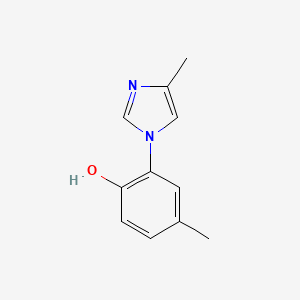
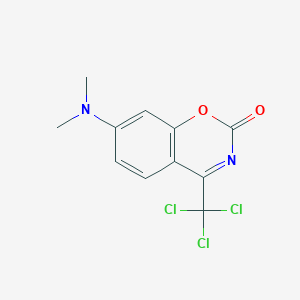
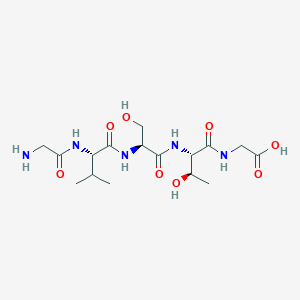
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
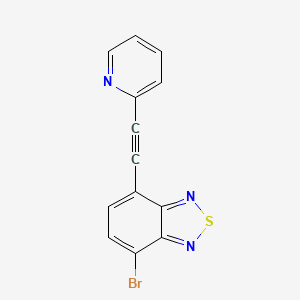
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
